Chiisanogenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chiisanogenin is a natural product found in Eleutherococcus senticosus and Eleutherococcus with data available.

Scientific Research Applications

Antibacterial and Anti-inflammatory Properties

Antibacterial Applications Chiisanogenin has been reported to exhibit moderate antibacterial activities against both gram-positive and gram-negative bacteria. The compound was isolated from the leaves of Acanthopanax senticosus and demonstrated inhibitory activities with minimum inhibitory concentration values ranging between 50–100 μg/ml (Lee et al., 2003).

Anti-inflammatory Applications Further research has also highlighted the anti-inflammatory properties of chiisanogenin. Specifically, it was found to exhibit significant anti-inflammatory effects in models induced by carrageenan and Freund's complete adjuvant. The compound showed efficacy in reducing lipid peroxidation and hydroxy radical in serum, as well as reducing rheumatoid arthritis (RA) and C-reactive protein (CRP) factors. These effects are supported by its capacity to inhibit xanthine oxidase activity and increase superoxide dismutase (SOD), glutathione peroxidase, and catalase, indicating its ability to scavenge reactive oxygen species (Jung et al., 2005).

Glycation Inhibition and Pharmacokinetics

Glycation Inhibition Chiisanogenin has shown protective activities against the formation of advanced glycation end products (AGEs), which are implicated in diseases like diabetes mellitus and aging. Its inhibitory activity against AGEs formation was comparable to that of aminoguanidine, a standard AGE inhibitor (Kim et al., 2012).

Pharmacokinetics The pharmacokinetics of chiisanogenin has also been studied, with methodologies developed for its determination in rat plasma using ultra-performance liquid chromatography-tandem mass spectrometry. This research provides a foundation for understanding the metabolism and absorption of chiisanogenin in biological systems (Yang et al., 2011).

Platelet Anti-aggregation and Metabolic Pathway

Platelet Anti-aggregation Chiisanogenin was isolated as one of the main components with platelet anti-aggregating properties from Acanthopanax senticosus and A. sessiliflorus. It demonstrated significantly higher potency compared to acetylsalicylic acid on U46619-induced platelet aggregation, suggesting its potential application in preventing thrombotic diseases (Jin et al., 2004).

Metabolic Pathway The metabolism of chiisanoside, a related compound that is metabolized into chiisanogenin, was studied in relation to human intestinal bacteria. This metabolic pathway was found to be more potent with the protein fraction of Acanthopanax divaricatus var. albeofructus leaves than with human intestinal bacteria. Chiisanogenin exhibited superior in vitro cytotoxicity compared to chiisanoside, suggesting its potential therapeutic applications (Bae et al., 2001).

properties

Product Name |

Chiisanogenin |

|---|---|

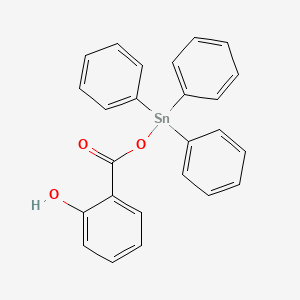

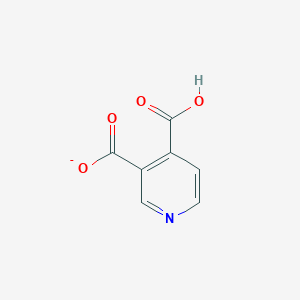

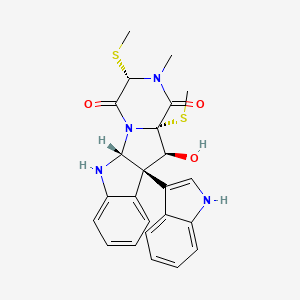

Molecular Formula |

C30H44O5 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid |

InChI |

InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20+,21+,22+,24+,25-,27+,28+,29+,30-/m0/s1 |

InChI Key |

BYCBJBLIOKGBPB-YQIBJACNSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]4[C@H]5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O |

synonyms |

chiisanogenin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)

![N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258857.png)

![3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone](/img/structure/B1258858.png)